3-(benzylsulfonyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29982-79-4 |
|---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25g/mol |
IUPAC Name |
5-benzylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H9N3O2S/c13-15(14,9-10-7-11-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12) |
InChI Key |
JPQPSCZRSYIJIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 3 Benzylsulfonyl 1h 1,2,4 Triazole and Analogs
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds, providing a molecular fingerprint.
Infrared (IR) Spectroscopic Signatures
The IR spectrum of a 3-(benzylsulfonyl)-1,2,4-triazole analog reveals characteristic absorption bands that confirm the presence of the key functional groups. For the analog, 3-(benzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, the IR spectrum (recorded as a KBr pellet) displays significant peaks. nih.gov The strong absorption bands at approximately 1342 cm⁻¹ and 1147 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. nih.gov These absorptions are a definitive marker for the sulfone functionality within the molecule.
Furthermore, the spectrum exhibits bands in the region of 1587-1458 cm⁻¹, which are attributed to the C=N and C=C stretching vibrations of the triazole and aromatic rings. nih.gov The presence of multiple bands in this region is expected due to the various aromatic and heteroaromatic rings in the analog's structure. The C-H stretching vibrations of the aromatic rings and the methylene (CH₂) group of the benzyl (B1604629) moiety typically appear in the region of 3100-2850 cm⁻¹.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretching | ~1342 |
| Sulfonyl (SO₂) | Symmetric Stretching | ~1147 |
| C=N and C=C (Triazole and Aromatic Rings) | Stretching | 1587-1458 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring protons. In the case of 3-(benzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, the spectrum shows distinct signals that can be assigned to the various protons in the molecule. nih.gov
A characteristic singlet is observed at approximately 4.86 ppm, which corresponds to the two protons of the methylene (CH₂) group of the benzylsulfonyl moiety. nih.gov The chemical shift in this downfield region is due to the deshielding effect of the adjacent sulfonyl group. The protons of the aromatic rings (benzyl, phenyl, and trimethoxyphenyl) appear as a complex multiplet in the range of 6.62-7.49 ppm. nih.gov The two protons of the 3,4,5-trimethoxyphenyl group appear as a singlet at 6.62 ppm. nih.gov The protons of the three methoxy groups (OCH₃) are observed as singlets at 3.59 ppm (for the two methoxy groups at positions 3 and 5) and 3.82 ppm (for the methoxy group at position 4). nih.gov For the parent compound, 3-(benzylsulfonyl)-1H-1,2,4-triazole, one would expect to see a signal for the N-H proton of the triazole ring, the chemical shift of which can be variable and may be broadened.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₂ (Benzylsulfonyl) | ~4.86 | Singlet | 2H |
| Ar-H (Aromatic Rings) | 6.62-7.49 | Multiplet | 12H (for the analog) |
| OCH₃ (Trimethoxyphenyl) | ~3.59, ~3.82 | Singlets | 6H and 3H (for the analog) |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the different carbon environments within a molecule. For 3-(benzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, the spectrum displays a number of signals corresponding to the carbon atoms of the benzylsulfonyl group, the triazole ring, and the aromatic rings. nih.gov
The carbon atom of the methylene (CH₂) group in the benzylsulfonyl moiety is observed at approximately 61.73 ppm. nih.gov The carbon atoms of the triazole ring are expected to appear in the region of approximately 152-156 ppm. nih.gov The numerous signals in the aromatic region, between 105.88 and 139.92 ppm, correspond to the carbon atoms of the phenyl, benzyl, and trimethoxyphenyl rings. nih.gov The carbons of the methoxy groups appear at around 55.91 and 60.90 ppm. nih.gov
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| CH₂ (Benzylsulfonyl) | ~61.73 |
| C (Triazole Ring) | ~152.23, ~155.82 |
| C (Aromatic Rings) | 105.88 - 139.92 |
| OCH₃ (Trimethoxyphenyl) | ~55.91, ~60.90 |
Mass Spectrometry Investigations
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. While experimental HRMS data for this compound was not found in the reviewed scientific literature, the expected molecular formula for this compound is C₉H₉N₃O₂S.
Based on this formula, the theoretical exact mass can be calculated. This value is crucial for the unambiguous identification of the compound in complex mixtures and for confirming its synthesis. Although experimental HRMS data is not available, the elemental analysis of the analog, 3-(benzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, showed good agreement between the calculated and found percentages of carbon, hydrogen, and nitrogen, which supports the proposed structure. nih.gov
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| This compound | C₉H₉N₃O₂S | 223.0467 |
Fragmentation Pattern Analysis
The fragmentation of arylsulfonamides is known to be influenced by substitutions on the aromatic ring, which can affect the strength of the aryl-sulfur bond. nih.gov A common fragmentation pathway for aromatic sulfonamides under electrospray ionization is the elimination of sulfur dioxide (SO2) through a rearrangement process. nih.gov Furthermore, the mass spectra of 1,2,4-triazole (B32235) derivatives typically involve the sequential loss of neutral molecules. researchgate.netresearchgate.net For C-amino-1,2,4-triazoles, fragmentation patterns analogous to those of pyrrole have been observed. cdnsciencepub.com
In the case of this compound, the initial ionization would generate a molecular ion. Subsequent fragmentation is likely to involve the cleavage of the C-S and S-N bonds. A significant fragmentation pathway would be the loss of the benzyl group, leading to the formation of a stable tropylium cation at m/z 91. Another prominent fragmentation would involve the loss of sulfur dioxide (SO2), a characteristic fragmentation for sulfonyl compounds. nih.govaaqr.org Cleavage of the bond between the sulfonyl group and the triazole ring could also occur. The 1,2,4-triazole ring itself can undergo fragmentation, typically through the loss of nitrogen (N2) or hydrogen cyanide (HCN). rsc.org
A proposed fragmentation pathway for this compound is detailed in the table below.
| Proposed Fragment Ion | m/z (Proposed) | Origin |
|---|---|---|
| [C7H7]+ | 91 | Cleavage of the benzyl-sulfonyl bond |
| [M - SO2]+• | Calculated from molecular weight | Loss of sulfur dioxide from the molecular ion |
| [C2H2N3S]+ | Calculated from molecular weight | Cleavage of the benzyl-sulfonyl bond with charge retention on the triazole-S fragment |
| [C2H3N3]+• | 69 | Fragmentation of the triazole ring |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the analysis of a closely related analog, 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine, offers valuable insights into the expected structural features.
Below is a table summarizing the crystallographic data for 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine.
| Parameter | Value for 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 9.870(2) |
| b (Å) | 9.6370(19) |
| c (Å) | 10.398(2) |
| β (°) | 90.18(3) |
| Volume (ų) | 989.0(3) |
| Z | 4 |
The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.
Hydrogen Bonding: The 1H-1,2,4-triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the ring). In the crystal structure of the analog 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine, N—H⋯N hydrogen bonds link the molecules into infinite zigzag chains. A similar N—H⋯N hydrogen bonding motif is highly probable for this compound. Additionally, the oxygen atoms of the sulfonyl group are good hydrogen bond acceptors and could participate in C—H⋯O interactions with the methylene protons of the benzyl group or with C-H bonds of the triazole or phenyl rings of neighboring molecules. In sulfonamides, the amido protons show a preference for hydrogen bonding to sulfonyl oxygens. nih.gov The sulfonamide group can act as both a hydrogen bond donor and acceptor, with the oxygen atoms of the sulfonyl group readily forming hydrogen bonds. researchgate.net
Computational and Theoretical Investigations of 3 Benzylsulfonyl 1h 1,2,4 Triazole
Quantum Chemical Calculations
Density Functional Theory (DFT) Optimizations
No specific studies detailing the DFT optimization of 3-(benzylsulfonyl)-1H-1,2,4-triazole, including tables of bond lengths, bond angles, and dihedral angles, are available. Such calculations would typically be performed using specific functionals (like B3LYP) and basis sets to determine the molecule's lowest energy conformation.
Conformational Analysis and Energy Landscapes
A conformational analysis for this compound, which would identify stable conformers and map the potential energy surface related to the rotation around its flexible bonds (such as the C-S and S-C bonds), has not been reported.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap
While FMO analysis is a common method to evaluate the reactivity of triazole derivatives, the specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been calculated and reported in the literature. This information is crucial for understanding the molecule's kinetic stability and charge transfer properties.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map for this compound, which would illustrate the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack, is not available.
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic data (such as IR, ¹H-NMR, and ¹³C-NMR) for this compound, which would be derived from quantum chemical calculations, have not been published. These predictions are valuable for corroborating experimental spectroscopic results.
Calculated Vibrational Frequencies and Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules. For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to calculate the harmonic vibrational frequencies. nih.govresearchgate.net These theoretical calculations provide a detailed assignment of the vibrational modes, which can then be compared with experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy.
The vibrational spectrum of this compound is characterized by contributions from the triazole ring, the benzyl (B1604629) group, and the sulfonyl linker. Key vibrational modes include:
Triazole Ring Vibrations: The C-H and N-H stretching vibrations of the triazole ring are typically observed in the high-frequency region of the spectrum. Ring stretching and deformation modes are also characteristic features.
Benzyl Group Vibrations: The aromatic C-H stretching vibrations of the benzyl group, as well as the characteristic ring stretching modes, are readily identifiable.
Sulfonyl Group Vibrations: The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group give rise to strong and distinct bands in the infrared spectrum.
A comparison of the calculated and experimental vibrational frequencies often shows good agreement, although the calculated values are typically scaled to account for anharmonicity and the limitations of the theoretical model. nih.govnih.gov This comparison allows for a confident assignment of the observed spectral bands to specific molecular motions.
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR) |
| N-H Stretch (Triazole) | 3120 | 3125 |
| C-H Stretch (Aromatic) | 3060 | 3065 |
| S=O Asymmetric Stretch | 1340 | 1345 |
| S=O Symmetric Stretch | 1160 | 1165 |
| Triazole Ring Stretch | 1550 | 1555 |
Note: The data in this table is illustrative and intended to represent the typical correlation between calculated and experimental vibrational frequencies.
Theoretical NMR Chemical Shift Predictions
The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. core.ac.uknih.govmdpi.com
For this compound, theoretical calculations can predict the chemical shifts for each proton and carbon atom in the molecule. These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular geometry. The predicted chemical shifts are then compared with experimental NMR data, typically recorded in a solvent such as DMSO-d₆. researchgate.net
Key features of the predicted NMR spectra include:
¹H NMR: Signals corresponding to the protons of the triazole ring, the methylene bridge, and the aromatic protons of the benzyl group.
¹³C NMR: Resonances for the carbon atoms of the triazole ring, the methylene carbon, and the aromatic carbons of the benzyl group.
Good correlation between the theoretical and experimental chemical shifts provides strong support for the proposed molecular structure.
Table 2: Illustrative Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Theoretical Chemical Shift | Experimental Chemical Shift |
| C3 (Triazole) | 158.2 | 157.9 |
| C5 (Triazole) | 152.5 | 152.1 |
| Methylene (-CH₂-) | 60.1 | 59.8 |
| Benzyl C1 (ipso) | 135.4 | 135.2 |
Note: The data in this table is illustrative and intended to represent the typical correlation between calculated and experimental NMR chemical shifts.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra. researchgate.netrsc.org By applying TD-DFT, it is possible to calculate the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved in these transitions for this compound.
These calculations can help to understand the origin of the absorption bands observed in the experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the molecule upon excitation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and potential interactions with biological macromolecules.
In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the classical equations of motion are solved for all atoms in the system. pensoft.net This allows for the tracking of the atomic positions and velocities over time, providing a detailed picture of the molecule's dynamic behavior.
MD simulations can be used to:
Explore the conformational landscape of the molecule and identify the most stable conformations.
Study the solvation of the molecule and the arrangement of solvent molecules around it.
Investigate the interactions of the molecule with biological targets, such as proteins or nucleic acids, to understand potential mechanisms of action.
In Silico Drug-Likeness and Pharmacokinetic Predictions
In the early stages of drug discovery, computational methods are widely used to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of candidate molecules. nih.govpensoft.netresearchgate.net These in silico predictions help to prioritize compounds with favorable properties for further experimental investigation.
Lipinski's Rule of Five and Related Parameters
Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.comtiu.edu.iq The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Compounds that comply with these rules are more likely to have good absorption and permeation. researchgate.netresearchgate.net In silico tools can be used to calculate these parameters for this compound and assess its compliance with Lipinski's Rule of Five.
Table 3: Illustrative In Silico Drug-Likeness Parameters for this compound
| Parameter | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight | 237.27 | < 500 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| log P | 1.8 | ≤ 5 | Yes |
Note: The data in this table is illustrative and based on typical values for similar molecular structures.
Virtual Screening and Pharmacophore Analysis
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. pensoft.net Pharmacophore analysis is a related method that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific target. nih.govnih.gov
For this compound, if a biological target is known or hypothesized, virtual screening and pharmacophore modeling can be used to:
Assess the potential of the molecule to bind to the target.
Identify the key interactions between the molecule and the target.
Guide the design of new derivatives with improved activity.
These computational approaches play a crucial role in modern drug discovery by accelerating the identification and optimization of new therapeutic agents.
Mechanistic Studies of Biological Activities
Enzyme Inhibition Mechanisms
Derivatives of 1,2,4-triazole (B32235) are well-documented as inhibitors of various enzymes. The nitrogen-rich triazole ring can participate in coordinating with metal ions in enzyme active sites or form hydrogen bonds with amino acid residues, leading to the disruption of catalytic activity. For instance, numerous 1,2,4-triazole compounds have been identified as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. The sulfonyl group in 3-(benzylsulfonyl)-1H-1,2,4-triazole could also play a crucial role in enzyme inhibition by acting as a strong hydrogen bond acceptor and potentially forming covalent bonds with nucleophilic residues in an enzyme's active site.
While no specific enzyme targets for this compound have been reported, a study on 3-benzylsulfanyl derivatives of 1,2,4-triazole showed moderate antimycobacterial activity. nih.gov This suggests that the compound and its analogues may inhibit enzymes essential for mycobacterial survival.
Molecular Target Identification and Validation
The identification of specific molecular targets is a critical step in understanding the mechanism of action of any biologically active compound. For the broader class of 1,2,4-triazoles, targets such as cannabinoid and endothelin receptors have been identified for certain derivatives. However, for this compound, the specific molecular targets remain to be elucidated. Future research employing techniques such as affinity chromatography, genetic screening, and computational target prediction will be necessary to identify and validate the molecular partners of this compound.
Ligand-Receptor Binding Interactions
The interaction between a ligand and its receptor is governed by a variety of non-covalent forces. Based on the structure of this compound, several types of interactions can be predicted.
The 1,2,4-triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms). This allows for the formation of robust hydrogen bonding networks with receptor binding sites. A crystallographic study of a related compound, 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, revealed the presence of N—H⋯N hydrogen bonds that link the molecules into infinite zigzag chains. nih.gov This capacity for strong hydrogen bonding is likely a key determinant of the biological activity of this compound.
The nitrogen atoms of the 1,2,4-triazole ring are capable of coordinating with metal ions. Many enzymes and receptors contain metal cofactors that are essential for their function. The ability of this compound to chelate these metal ions could be a primary mechanism of its biological activity, particularly in enzyme inhibition.
Cellular Pathway Modulation
The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. For some 1,2,4-triazole derivatives, modulation of GABA-ergic neurotransmission has been implicated in their anticonvulsant activity. The specific cellular pathways affected by this compound are currently unknown. Elucidating these pathways will require comprehensive studies using cell-based assays, transcriptomics, and proteomics to map the downstream effects of compound binding to its molecular target(s).
Structure Activity Relationship Sar Studies of 3 Benzylsulfonyl 1h 1,2,4 Triazole Derivatives
Impact of Substitutions on the Benzene Ring of the Benzylsulfonyl Moiety
The nature and position of substituents on the benzene ring of the benzylsulfonyl group play a pivotal role in modulating the biological activity of 3-(benzylsulfonyl)-1H-1,2,4-triazole derivatives. Research has shown that both electron-donating and electron-withdrawing groups can significantly impact the potency and selectivity of these compounds, often in a target-dependent manner.
In studies on closely related 3-benzylsulfanyl-1,2,4-triazole derivatives, which provide valuable insights into the behavior of the benzylsulfonyl scaffold, the introduction of various substituents on the benzyl (B1604629) moiety has been explored for its effect on antimycobacterial activity. It has been observed that the presence of specific substituents can enhance the inhibitory activity against various Mycobacterium species. For instance, compounds bearing two nitro groups or a thioamide group on the benzyl ring have demonstrated the most significant antimycobacterial effects. zsmu.edu.ua
The following table summarizes the antimycobacterial activity of a series of 3-benzylsulfanyl-4-methyl-1H-1,2,4-triazole derivatives against Mycobacterium tuberculosis, highlighting the influence of benzene ring substitutions.
| Compound | Substituent (R) | MIC (µmol/L) against M. tuberculosis |
| 1a | H | >1000 |
| 1b | 4-CH3 | >1000 |
| 1c | 4-Cl | 500 |
| 1d | 4-NO2 | 250 |
| 1e | 2,4-di-NO2 | 62 |
| 1f | 3,5-di-NO2 | 32 |
| 1g | 4-CSNH2 | 62 |
Data sourced from a study on 3-benzylsulfanyl-1,2,4-triazole derivatives, which serves as a model for the benzylsulfonyl scaffold. zsmu.edu.ua
Influence of Modifications on the 1,2,4-Triazole (B32235) Nucleus
The 1,2,4-triazole ring is a key component of the this compound scaffold, contributing to its biological activity through various non-covalent interactions. researchgate.net Modifications to this nucleus, such as N-alkylation or N-arylation, can significantly alter the compound's physicochemical properties and its ability to interact with biological targets.
Alkylation at the N1 or N4 position of the triazole ring can influence the molecule's lipophilicity and steric profile. For example, in the aforementioned study on 3-benzylsulfanyl derivatives, methylation at the N4 position was investigated. zsmu.edu.ua The introduction of a methyl group at this position can affect the orientation of the benzylsulfonyl moiety and may also impact the hydrogen bonding capabilities of the triazole ring, which are often crucial for receptor binding. The 1,2,4-triazole nucleus is known to act as a hydrogen bond acceptor and, depending on the substitution pattern, can also act as a hydrogen bond donor. researchgate.net These interactions are vital for the anchoring of the molecule within the active site of an enzyme or receptor.
Role of the Sulfonyl Linkage in Biological Efficacy
The sulfonyl (-SO2-) linkage is a critical structural feature of this compound derivatives, imparting specific chemical and physical properties that are essential for their biological activity. This group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, which are important for binding to biological targets. nih.gov
The oxidation state of the sulfur atom in the linker connecting the benzyl and triazole moieties has a profound impact on the biological activity. Comparative studies of compounds with thioether (-S-), sulfinyl (-SO-), and sulfonyl (-SO2-) linkages often reveal significant differences in potency. The sulfonyl group, being more polar and having a tetrahedral geometry, can lead to different binding modes and potencies compared to the less polar and bent thioether linkage. The presence of the two oxygen atoms in the sulfonyl group enhances its ability to form strong hydrogen bonds, which can be a key factor in improving biological efficacy.
The sulfonyl group is also metabolically stable, which is an advantageous property for drug candidates. Its resistance to metabolic degradation can lead to improved pharmacokinetic profiles, including longer half-lives and better bioavailability. The electron-withdrawing nature of the sulfonyl group can also influence the electronic properties of the adjacent aromatic rings, which can further modulate the biological activity.
Identification of Key Pharmacophoric Features
A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, several key pharmacophoric features can be identified based on SAR studies.
Aromatic Ring (Benzyl Moiety): This group is essential for providing a hydrophobic interaction surface and serves as a scaffold for substituents that can fine-tune the activity. The nature and position of these substituents are critical for optimizing interactions with the target.
Sulfonyl Group: This acts as a strong hydrogen bond acceptor and a rigid linker, correctly positioning the aromatic ring and the triazole nucleus for optimal interaction with the biological target.
1,2,4-Triazole Nucleus: This heterocyclic ring is a key polar element, often involved in hydrogen bonding and/or coordination with metal ions in the active site of enzymes. The nitrogen atoms of the triazole are crucial for these interactions.
Substituents on the Benzene Ring: Specific substituents, such as nitro or thioamide groups, can act as additional hydrogen bond donors or acceptors, or they can have specific electronic effects that enhance the binding affinity.
A general pharmacophore model for this class of compounds would therefore include a hydrophobic aromatic region, a hydrogen bond acceptor feature (the sulfonyl group), and another region capable of hydrogen bonding and/or metal coordination (the 1,2,4-triazole ring). The distances and relative orientations of these features are critical for potent biological activity. Pharmacophore elucidation and molecular docking studies on related triazole derivatives have often highlighted the importance of these features in binding to specific targets like cyclooxygenase-2 (COX-2). nih.gov
Future Research Directions and Therapeutic Implications
Rational Design of Novel 3-(benzylsulfonyl)-1H-1,2,4-triazole Analogs
The future development of this compound as a therapeutic lead hinges on the rational design of novel analogs to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort, systematically exploring how chemical modifications to the core structure influence biological activity.
Key strategies for analog design include:
Substitution on the Benzyl (B1604629) Ring: The phenyl group of the benzyl moiety is a prime site for modification. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) can profoundly alter the electronic and steric properties of the molecule. nih.govresearchgate.net This can enhance binding affinity to target proteins and modulate absorption, distribution, metabolism, and excretion (ADME) profiles.
Alteration of the Sulfonyl Linker: The sulfonyl bridge connecting the benzyl and triazole moieties can be replaced with other functional groups, such as an amide or ether linkage. nih.gov This would generate compounds with different conformational flexibility and polarity, potentially leading to novel biological activities or improved selectivity.
A systematic approach to analog synthesis, guided by SAR data, will be crucial for identifying compounds with superior therapeutic potential.
Exploration of Broader Biological Spectrum
Derivatives of the 1,2,4-triazole (B32235) nucleus have demonstrated a remarkably broad range of biological activities. zsmu.edu.uachemmethod.comglobalresearchonline.netresearchgate.net Consequently, a comprehensive evaluation of this compound and its newly synthesized analogs against a diverse panel of biological targets is a logical and promising research direction.
Potential therapeutic areas for exploration include:
Antimicrobial Activity: 1,2,4-triazole derivatives have been extensively studied for their antibacterial and antifungal properties. mdpi.comnih.govresearchgate.net Screening against a wide range of pathogenic bacteria and fungi, including drug-resistant strains, could uncover novel anti-infective agents.
Anticancer Activity: Many compounds incorporating the 1,2,4-triazole scaffold have shown potent cytotoxic effects against various cancer cell lines. nih.govmdpi.comnih.gov Evaluation of these compounds for their ability to inhibit cancer cell proliferation and induce apoptosis is warranted. Potential mechanisms could involve the inhibition of key enzymes like kinases or aromatase. nih.govnih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of 1,2,4-triazole derivatives is another area of interest. mdpi.com These compounds could be tested in assays for the inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
Antiviral and Anticonvulsant Activities: The structural versatility of the triazole ring has led to its inclusion in antiviral and anticonvulsant drugs. mdpi.com Screening for these activities could further broaden the therapeutic applicability of this chemical class.
The following table summarizes the diverse biological activities associated with the 1,2,4-triazole scaffold, suggesting promising avenues for the investigation of this compound derivatives.
| Biological Activity | Potential Targets/Mechanisms |
| Antimicrobial | Inhibition of microbial enzymes (e.g., glucosamine-6-phosphate synthase, dihydrofolate reductase) |
| Anticancer | Inhibition of kinases (e.g., EGFR, VEGFR-2), aromatase; induction of apoptosis |
| Anti-inflammatory | Inhibition of COX enzymes, modulation of cytokine production |
| Antiviral | Inhibition of viral replication enzymes |
| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors |
Advanced Computational Modeling for Lead Optimization
In contemporary drug discovery, computational modeling plays an indispensable role in accelerating the identification and optimization of lead compounds. researchgate.net For this compound and its analogs, a variety of computational techniques can be employed to gain deeper insights into their mechanism of action and to guide the design of more effective molecules.
Key computational approaches include:
Molecular Docking: This technique can be used to predict the binding mode of the triazole derivatives within the active site of a specific biological target. nih.govpensoft.net By understanding these interactions, researchers can prioritize the synthesis of compounds with a higher likelihood of potent activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help in predicting the activity of yet-unsynthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the ligand interacts with its target protein over time, offering insights into the stability of the ligand-protein complex and the energetic contributions of different interactions. pensoft.net
ADME/Tox Prediction: In silico tools can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity of the designed analogs at an early stage, helping to reduce the attrition rate of drug candidates in later stages of development.
The integration of these computational methods into the drug design workflow can significantly streamline the lead optimization process, saving both time and resources.
Potential for Combination Therapies
The treatment of complex diseases such as cancer and infectious diseases often requires the use of multiple therapeutic agents. Combination therapies can offer several advantages, including synergistic efficacy, reduced risk of drug resistance, and lower dose requirements for individual drugs.
Given the broad biological spectrum of 1,2,4-triazole derivatives, there is considerable potential for investigating this compound and its analogs in combination with existing drugs. For instance:
In cancer therapy, a novel triazole-based agent could be combined with a standard chemotherapeutic drug to enhance tumor cell killing or to overcome resistance mechanisms.
In the context of infectious diseases, a new antimicrobial triazole could be co-administered with an existing antibiotic to broaden the spectrum of activity or to combat resistant pathogens.
The rationale for specific combinations would depend on the identified mechanism of action of the triazole compound. Preclinical studies, including in vitro and in vivo models, would be essential to evaluate the efficacy and safety of such combination regimens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing 3-(benzylsulfonyl)-1H-1,2,4-triazole with high purity?
- Methodological Answer : A one-pot synthesis using NaOH as a base can achieve good yields for structurally related 1,2,4-triazoles . For derivatives requiring functionalization, refluxing with substituted benzaldehydes in ethanol and glacial acetic acid (as a catalyst) is effective, followed by solvent evaporation and purification via recrystallization or column chromatography . Ensure reaction monitoring via TLC or NMR to confirm intermediate formation.
Q. What spectroscopic and computational methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton and carbon environments, FT-IR for functional group identification (e.g., sulfonyl S=O stretching at ~1350–1150 cm) , and single-crystal X-ray diffraction for absolute structural elucidation .
- Computational : Density Functional Theory (DFT) with the 6-311G+(d,p) basis set predicts electronic properties and optimizes geometry, validated against experimental spectral data .
Q. What are the solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : The compound is likely soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (DMF, DMSO) based on analogs . Avoid prolonged exposure to strong bases or oxidizers, which may degrade the sulfonyl group. Store under inert atmosphere at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer :
- Base Selection : Test NaOH, KCO, or EtN to optimize deprotonation efficiency .
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; microwave-assisted synthesis reduces reaction time and improves yield .
- Catalysis : Add 5 mol% Pd(OAc) for Suzuki-Miyaura cross-coupling to introduce aryl groups .
Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- DFT : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges using Gaussian 16 with the 6-311G+(d,p) basis set .
- Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina to rationalize antimicrobial activity .
Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer :
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
- Assay Standardization : Replicate antimicrobial tests (e.g., MIC against Candida albicans) under consistent conditions (pH, temperature) .
- Structural Confirmation : Compare experimental -NMR shifts with DFT-predicted values to validate substituent effects .
Q. What experimental strategies can elucidate the reactivity of the sulfonyl group in this compound under nucleophilic conditions?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to form sulfonamides; monitor progress via -NMR .
- Acid/Base Stability : Expose the compound to 1M HCl or NaOH for 24 hours and analyze degradation products via LC-MS .
Q. How can structure-activity relationship (SAR) studies be designed for this compound-based antimicrobial agents?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (NO) or donating (OCH) groups on the benzyl ring .
- Biological Testing : Screen against Gram-positive/negative bacteria and fungi using disk diffusion assays .
- QSAR Modeling : Correlate logP values (calculated via ChemDraw) with antifungal IC to identify lipophilicity-activity trends .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
